5-Methoxy-6-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C6H9N3O . It is a derivative of pyrazine, characterized by a methoxy group at the 5-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with methoxy and methyl substituents. One common method includes the use of 2-chloropyrazine as a starting material, which undergoes nucleophilic substitution reactions to introduce the methoxy and methyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. Techniques such as crystallization and chromatography are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-6-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its derivatives may serve as enzyme inhibitors or activators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Methoxypyrazine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyrazine: Similar structure but lacks the methoxy group at the 5-position.
2-Aminopyrazine: Lacks both the methoxy and methyl groups but retains the pyrazine core.
Uniqueness: 5-Methoxy-6-methylpyrazin-2-amine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-methoxy-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3,(H2,7,9) |
InChI Key |
QEGCSOBKXOSICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.